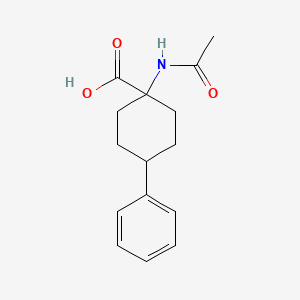
1-Acetamido-4-phenylcyclohexane-1-carboxylic acid
描述
1-Acetamido-4-phenylcyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Acetamido-4-phenylcyclohexane-1-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and neuroprotective applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The structural formula of this compound includes an acetamido group, which enhances its solubility and bioavailability. The compound's unique arrangement of functional groups significantly influences its reactivity and biological activity compared to related compounds.
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Contains an acetamido group enhancing solubility |
| 4-Phenylcyclohexanecarboxylic acid | Structure | Lacks acetamido group |
| Boc-cis-1-amino-4-phenylcyclohexane carboxylic acid | Structure | Tert-butoxycarbonyl protection for amino groups |
Anti-inflammatory and Analgesic Properties
Research has indicated that derivatives of 4-phenylcyclohexanecarboxylic acid, which includes this compound, exhibit significant anti-inflammatory and analgesic effects. In particular, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of signaling pathways related to cell survival.
Cancer Cell Line Inhibition
Notably, some derivatives have demonstrated the ability to inhibit specific cancer cell lines. For example, research indicates that certain modifications to the cyclohexane ring can enhance the compound's efficacy against tumor growth by inducing apoptosis in cancer cells . This suggests potential applications in oncology, particularly as a part of combination therapies.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction : The compound shows selective agonist activity towards melanocortin receptors, particularly hMC4R, which is implicated in energy homeostasis and appetite regulation. This selectivity may contribute to its therapeutic potential in metabolic disorders .
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased synthesis of inflammatory mediators.
- Cell Signaling Modulation : The compound may modulate key signaling pathways associated with cell survival and apoptosis, further supporting its neuroprotective effects .
Case Studies
Several studies have documented the effects of this compound on various biological systems:
- Study on Inflammation : A study demonstrated that treatment with the compound significantly reduced edema in a carrageenan-induced paw edema model in rats, indicating its anti-inflammatory potential.
- Neuroprotection Study : Another study assessed the neuroprotective effects using a model of oxidative stress induced by hydrogen peroxide in neuronal cell cultures. Results showed a marked increase in cell viability with compound treatment compared to controls.
属性
IUPAC Name |
1-acetamido-4-phenylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(17)16-15(14(18)19)9-7-13(8-10-15)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYMQYINMDLGGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCC(CC1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















